[(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol
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Overview
Description
[(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol is a chemical compound with a complex structure that includes a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of [(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanone using sodium borohydride (NaBH4) in methanol. The reaction is carried out at room temperature and yields the desired alcohol product .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at room temperature.
Substitution: SOCl2 in DCM at room temperature.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: More reduced derivatives.
Substitution: Chlorides or other substituted products.
Scientific Research Applications
[(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of [(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid]
- [(3aR,7aR,4S,5S)-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid]
Uniqueness
[(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which allows for diverse chemical modifications and applications. Its structural features distinguish it from other similar compounds and contribute to its versatility in various fields .
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
[(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol |
InChI |
InChI=1S/C9H17NO/c11-7-9-4-2-1-3-8(9)5-10-6-9/h8,10-11H,1-7H2/t8-,9+/m0/s1 |
InChI Key |
HKTBIXJIDRLJOD-DTWKUNHWSA-N |
Isomeric SMILES |
C1CC[C@@]2(CNC[C@@H]2C1)CO |
Canonical SMILES |
C1CCC2(CNCC2C1)CO |
Origin of Product |
United States |
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